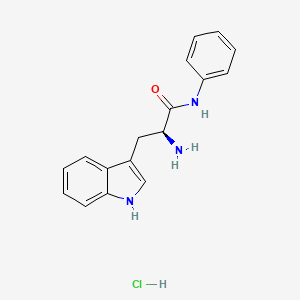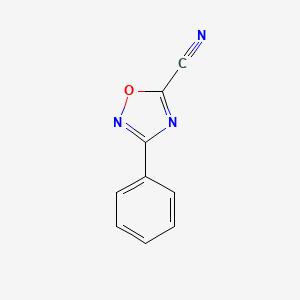![molecular formula C11H15BFNO2S B2510700 [3-フルオロ-4-(チオモルホリン-4-イルメチル)フェニル]ボロン酸 CAS No. 1334171-29-7](/img/structure/B2510700.png)
[3-フルオロ-4-(チオモルホリン-4-イルメチル)フェニル]ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid is a versatile chemical compound with a unique structure that enables diverse applications in scientific research.
科学的研究の応用
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of biological systems and interactions.
Industry: It is utilized in the production of advanced materials and chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid typically involves the reaction of 3-fluoro-4-(thiomorpholin-4-ylmethyl)phenylboronic acid with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of boronic acid derivatives and fluorinated aromatic compounds .
Industrial Production Methods
Industrial production methods for [3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography .
化学反応の分析
Types of Reactions
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylboronic acids.
作用機序
The mechanism of action of [3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [3-Fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid
- [3-Fluoro-4-(piperidin-4-ylmethyl)phenyl]boronic acid
- [3-Fluoro-4-(pyrrolidin-4-ylmethyl)phenyl]boronic acid
Uniqueness
[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid is unique due to its thiomorpholine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
特性
IUPAC Name |
[3-fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2S/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUUKKSHFHMIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCSCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2510617.png)




![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)
![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![7-(4-HYDROXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2510632.png)



![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride](/img/structure/B2510639.png)

